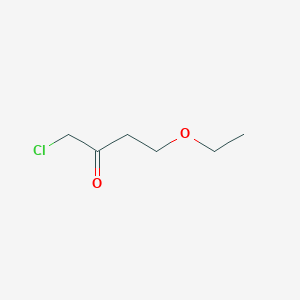

1-Chloro-4-ethoxybutan-2-one

Description

Its structure features a ketone group at position 2, an ethoxy (-OCH₂CH₃) substituent at position 4, and a chlorine atom at position 1 of the butanone backbone. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty polymers.

Properties

Molecular Formula |

C6H11ClO2 |

|---|---|

Molecular Weight |

150.60 g/mol |

IUPAC Name |

1-chloro-4-ethoxybutan-2-one |

InChI |

InChI=1S/C6H11ClO2/c1-2-9-4-3-6(8)5-7/h2-5H2,1H3 |

InChI Key |

BKHLXOAPZZVLIM-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Chloro-4-ethoxybutan-2-one with structurally related compounds, including 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane (CAS 61295-52-1, referenced from ) and hypothetical analogs.

Key Differences and Research Findings

Functional Group Influence :

- The ketone in this compound enhances electrophilicity at the carbonyl carbon, enabling reactions like Grignard additions or condensations. In contrast, 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane lacks a ketone but contains an allyl ether, making it reactive in radical-initiated polymerizations .

- The ethoxy group in the target compound provides steric hindrance and ether-based stability, whereas the allyl group in the compound facilitates crosslinking in polymer matrices .

Chlorine Reactivity :

- Both compounds feature a labile chlorine atom, but its position affects reactivity. In this compound, the chlorine at position 1 undergoes SN2 displacement more readily due to less steric hindrance compared to the terminal chlorine in 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane.

Applications :

- The compound is widely used in polymer chemistry due to its allyl group, which participates in crosslinking reactions to enhance material durability . The target compound’s ketone and ethoxy groups make it more suited for fine chemical synthesis, such as producing chiral intermediates in drug development.

Physical Properties and Stability

- This compound : Likely a liquid at room temperature (based on analogs), with moderate solubility in polar solvents due to the ethoxy group. The ketone group may render it prone to oxidation under harsh conditions.

- 1-Chloro-4-[(prop-2-en-1-yl)oxy]butane : Reported as a volatile liquid with lower polarity, aligning with its use in hydrophobic polymer systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.